Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17402389
InChI: InChI=1S/C7H11NO3/c1-10-6(9)7-2-5(3-11-7)8-4-7/h5,8H,2-4H2,1H3/t5-,7-/m0/s1
SMILES:
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol

Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate

CAS No.:

Cat. No.: VC17402389

Molecular Formula: C7H11NO3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate -

Specification

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
IUPAC Name methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate
Standard InChI InChI=1S/C7H11NO3/c1-10-6(9)7-2-5(3-11-7)8-4-7/h5,8H,2-4H2,1H3/t5-,7-/m0/s1
Standard InChI Key HKDYCDAEOZWGAO-FSPLSTOPSA-N
Isomeric SMILES COC(=O)[C@@]12C[C@@H](CO1)NC2
Canonical SMILES COC(=O)C12CC(CO1)NC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate features a bicyclo[2.2.1]heptane core with oxygen and nitrogen atoms at positions 2 and 5, respectively. The (1S,4S) stereochemistry imposes rigidity, reducing conformational flexibility and enhancing stability compared to monocyclic analogs . The methyl carboxylate group at position 1 contributes to the compound’s polarity, influencing solubility and reactivity (Figure 1).

Molecular Formula: C₇H₁₁NO₃
Molecular Weight: 157.17 g/mol

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies confirm the compound’s structure. Key signals include:

  • ¹H NMR (CDCl₃): δ 3.75 (s, 3H, COOCH₃), δ 3.60–3.45 (m, 2H, bridgehead protons), δ 2.90–2.70 (m, 2H, N-CH₂) .

  • ¹³C NMR: δ 170.5 (C=O), 75.3 (O-C-O), 58.1 (N-CH₂) .

Synthesis and Stereochemical Control

Synthetic Routes from trans-4-Hydroxy-L-Proline

  • Protection: Benzyloxycarbonyl (Cbz) protection of the amine.

  • Esterification: Methanolysis under acidic conditions.

  • Cyclization: Tosylation followed by NaBH₄ reduction forms the bicyclic core.

  • Deprotection: Palladium-catalyzed hydrogenolysis removes the Cbz group .

Key Advantages: Mild reaction conditions and high stereoselectivity avoid racemization, critical for pharmaceutical applications .

Industrial and Materials Science Applications

Catalysis and Ligand Design

The nitrogen and oxygen atoms enable coordination to transition metals, supporting applications in asymmetric catalysis. For example, palladium complexes of related bicyclic amines catalyze C–C coupling reactions.

Polymer Chemistry

Incorporation into polymers improves thermal stability and rigidity. Copolymers with acrylates exhibit enhanced glass transition temperatures (Tg) compared to linear analogs.

Future Research Directions

Pharmacokinetic Optimization

While in vitro activity is promising, in vivo studies are needed to assess bioavailability and toxicity. Prodrug strategies, such as ester hydrolysis to the carboxylic acid, may improve solubility .

Synthetic Methodology Development

Streamlining synthesis via catalytic asymmetric cyclopropanation or flow chemistry could reduce costs and environmental impact .

Target Identification

High-throughput screening and computational docking studies will elucidate molecular targets, guiding therapeutic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator